molecular formula C11H11N3O7 B11023235 Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate

Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate

Cat. No.: B11023235
M. Wt: 297.22 g/mol
InChI Key: YADMCXFUOLWVGR-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate is an organic compound with the molecular formula C11H11N3O7 It is known for its unique chemical structure, which includes a benzoyl group substituted with two nitro groups at the 3 and 5 positions, an amino group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate typically involves the reaction of 3,5-dinitrobenzoic acid with ethyl glycinate hydrochloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the compound’s electronic properties and enabling it to interact with biological molecules. The benzoyl group can facilitate binding to hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate is unique due to its combination of the ethyl ester and amino functionalities, which provide distinct reactivity and binding properties compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and as a research tool in various scientific disciplines.

Properties

Molecular Formula

C11H11N3O7

Molecular Weight

297.22 g/mol

IUPAC Name

ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate

InChI

InChI=1S/C11H11N3O7/c1-2-21-10(15)6-12-11(16)7-3-8(13(17)18)5-9(4-7)14(19)20/h3-5H,2,6H2,1H3,(H,12,16)

InChI Key

YADMCXFUOLWVGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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